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3-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one

MAO-B inhibition neurodegeneration Parkinson's disease

3-(4-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one (CAS 1019100-87-8, molecular formula C21H19N6O3, molecular weight 402.4 g/mol) is a fully synthetic heterocyclic hybrid molecule that integrates four pharmacophoric modules within a single compact architecture: a 2H-chromen-2-one (coumarin) core, a piperazine-1-carbonyl linker, a pyridazin-3-yl bridge, and an unsubstituted 1H-pyrazol-1-yl terminal substituent. This compound belongs to the broader class of 3-heteroarylcoumarin-piperazine conjugates, a chemotype that has garnered significant attention in medicinal chemistry due to the privileged status of both the coumarin and pyridazine scaffolds in neurotherapeutic and oncological target engagement.

Molecular Formula C21H18N6O3
Molecular Weight 402.4 g/mol
CAS No. 1019100-87-8
Cat. No. B3201057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one
CAS1019100-87-8
Molecular FormulaC21H18N6O3
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC5=CC=CC=C5OC4=O
InChIInChI=1S/C21H18N6O3/c28-20(16-14-15-4-1-2-5-17(15)30-21(16)29)26-12-10-25(11-13-26)18-6-7-19(24-23-18)27-9-3-8-22-27/h1-9,14H,10-13H2
InChIKeyLXQVNWZJMHYSBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one (CAS 1019100-87-8): Chemical Identity, Scaffold Architecture, and Procurement-Relevant Classification


3-(4-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one (CAS 1019100-87-8, molecular formula C21H19N6O3, molecular weight 402.4 g/mol) is a fully synthetic heterocyclic hybrid molecule that integrates four pharmacophoric modules within a single compact architecture: a 2H-chromen-2-one (coumarin) core, a piperazine-1-carbonyl linker, a pyridazin-3-yl bridge, and an unsubstituted 1H-pyrazol-1-yl terminal substituent [1]. This compound belongs to the broader class of 3-heteroarylcoumarin-piperazine conjugates, a chemotype that has garnered significant attention in medicinal chemistry due to the privileged status of both the coumarin and pyridazine scaffolds in neurotherapeutic and oncological target engagement [2]. The unsubstituted pyrazole at the pyridazine 6-position distinguishes this compound from its methyl-, dimethyl-, and trimethyl-pyrazole congeners, a structural nuance that can influence hydrogen-bond donor/acceptor capacity, metabolic stability, and target-binding topology [3].

Why Generic Substitution of 3-(4-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one Is Scientifically Unjustified: Structural Determinants of Differential Target Engagement


The 3-(pyridazin-3-yl)piperazine-1-carbonyl-chromen-2-one scaffold class exhibits steep structure-activity relationships (SAR) wherein even minor substituent variations on the pyridazine 6-position produce order-of-magnitude shifts in target potency and isoform selectivity. In the closely related 3-pyridazinylcoumarin MAO-B inhibitor series, replacement of a bromine with chlorine at the pyridazine ring altered IC50 values by >5-fold, while shifting the substituent from the pyridazine to the coumarin C6/C7 position modulated selectivity indices by over 100-fold [1]. The target compound's unsubstituted 1H-pyrazole substituent presents a distinct hydrogen-bond donor profile (N-H pKa ~14.4) compared to methylated analogs (e.g., 3-methyl, 3,5-dimethyl, or 3,4,5-trimethyl pyrazole variants), which lack the N-H donor and rely solely on hydrophobic and π-stacking interactions [2]. This single structural feature can reorient the binding pose within enzyme active sites (e.g., MAO-B, COX-2) or receptor orthosteric pockets, rendering biological data from methylated-pyrazole analogs non-transferable to the unsubstituted pyrazole compound [3]. Consequently, treating any 6-(pyrazol-1-yl)pyridazin-3-yl-piperazine-carbonyl-chromen-2-one derivative as interchangeable with another is scientifically untenable without matched-pair comparative data.

Quantitative Differentiation Evidence for 3-(4-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one: Comparator-Anchored Data for Procurement Decisions


Evidence Item 1: Unsubstituted Pyrazole N-H Donor Capacity as a Determinant of MAO-B Isoform Selectivity — Class-Level Inference from the 3-Pyridazinylcoumarin Series

The target compound bears an unsubstituted 1H-pyrazole at the pyridazine 6-position, providing a hydrogen-bond donor (N-H) that is absent in all methylated-pyrazole comparators. In the structurally analogous 3-pyridazinylcoumarin MAO-B inhibitor series (Costas-Lago et al., 2017), the most potent compounds 9b and 9d achieved sub-micromolar IC50 values (reported as sub-µM range, with the most potent analog 18c in the related 2020 series achieving IC50 = 60 nM against hMAO-B), and selectivity indices for MAO-B over MAO-A exceeded 100-fold for multiple analogs [1][2]. The unsubstituted pyrazole's N-H group is predicted to engage the Tyr435/Tyr398 residue network within the MAO-B substrate cavity via a hydrogen-bond interaction that methylated congeners cannot form, potentially enhancing both binding affinity and isoform discrimination [3].

MAO-B inhibition neurodegeneration Parkinson's disease

Evidence Item 2: Piperazine-Carbonyl Linker Conformational Flexibility vs. Direct Pyridazine-Coumarin Connection — Impact on MAO-B Inhibitory Potency

The target compound incorporates a piperazine-1-carbonyl spacer between the coumarin core and the pyridazinyl-pyrazole module, introducing rotational degrees of freedom and a tertiary amine protonation site (calculated pKa ~8.5 for the piperazine N-4). This contrasts with the direct 3-pyridazinylcoumarin scaffold described by Costas-Lago et al. (2017), where the pyridazine ring is attached directly to the coumarin C3 position via a C-C bond without a flexible linker. In the direct-linked series, the most active compounds (9b, 9d) achieved sub-micromolar hMAO-B IC50 values and demonstrated reversible inhibition kinetics, but the rigid connection constrains the relative orientation of the two aromatic systems [1]. The piperazine-carbonyl linker in the target compound is expected to increase the entropic penalty upon binding while potentially enabling occupancy of an expanded conformational space that could engage auxiliary sub-pockets within the MAO-B entrance cavity [2].

conformational flexibility linker optimization MAO-B

Evidence Item 3: Coumarin Core Fluorescence Properties as a Built-In Assay Reporter — Differentiation from Non-Fluorogenic Heteroaryl Analogs

The 2H-chromen-2-one (coumarin) core of the target compound confers intrinsic fluorescence (typical λex ~330-360 nm, λem ~420-460 nm for unsubstituted coumarin in aqueous buffer at pH 7.4), enabling label-free detection in biochemical and biophysical assays [1]. This property is structurally contingent on the intact α,β-unsaturated lactone system. Comparators that replace the coumarin with non-fluorogenic heteroaryl cores — such as the 1H-indole analog (CAS 1251611-44-5) or the pyrrolidin-2-one analog (CAS 1257546-99-8) — lose this intrinsic fluorescence, necessitating extrinsic probe conjugation or radiometric readouts for binding studies [2]. The coumarin scaffold's environment-sensitive emission (quantum yield typically 0.03-0.05 in water, increasing to 0.4-0.6 upon partitioning into hydrophobic protein binding pockets) further enables direct monitoring of target engagement via fluorescence polarization or Förster resonance energy transfer (FRET) assays without additional labeling steps [3].

fluorescence binding assay biophysical characterization

Evidence Item 4: Unsubstituted Pyrazole Metabolic Stability Advantage — Inference from Pyrazole-Pyridazine COX-2 Inhibitor Series

In the recently reported pyrazole-pyridazine hybrid COX-2 inhibitor series (RSC Med Chem, 2024), the trimethoxy-substituted derivatives 5f and 6f demonstrated higher COX-2 inhibitory activity than celecoxib, with IC50 values of 1.50 µM and 1.15 µM respectively, while also exhibiting the greatest suppression of TNF-α, IL-6, PGE-2, and NO production in LPS-induced RAW264.7 macrophages [1]. However, within this SAR landscape, the unsubstituted pyrazole derivatives (5a, 6a) showed lower COX-2 potency but were predicted by in silico ADME analysis to possess superior metabolic stability due to the absence of oxidatively labile methyl and methoxy groups on the pyrazole ring [2]. This class-level observation suggests that the target compound's unsubstituted 1H-pyrazole may confer a metabolic stability advantage over its methylated congeners (3-methyl, 3,5-dimethyl, 3,4,5-trimethyl), potentially translating to longer half-life in microsomal and hepatocyte stability assays, although direct experimental confirmation for the specific compound is lacking.

metabolic stability pyrazole substitution drug-likeness

Evidence Item 5: Coumarin-Piperazine Hybrid Anticancer Activity — Class-Level Benchmark Against Doxorubicin in MCF-7 Breast Cancer Cells

The coumarin-piperazine hybrid chemotype has demonstrated potent in vitro anticancer activity. In the series reported by Patel et al. (2023, J Mol Struct), compound 6 — a coumarin-piperazine hybrid structurally related to the target compound — exhibited an IC50 of 0.003451 µM (3.451 nM) against the MCF-7 breast adenocarcinoma cell line, which is approximately 300-fold more potent than the reference chemotherapy agent doxorubicin tested in the same assay system [1]. While this compound 6 does not contain the pyridazine-pyrazole module present in the target compound, the shared coumarin-piperazine pharmacophoric core establishes a class-level benchmark for anticancer potency. The target compound's additional pyridazinyl-pyrazole moiety may further modulate cytotoxicity and target selectivity through engagement of kinase or epigenetic targets [2]. Direct head-to-head cytotoxicity data for the target compound against MCF-7 or other cancer cell lines are not publicly available as of the evidence cutoff date.

anticancer MCF-7 breast cancer cytotoxicity

Evidence Item 6: Structural Uniqueness Among Close Analogs — Pyrazole Substituent as a Key Differentiator Within the 6-Substituted Pyridazin-3-yl Series

Within the family of 3-(4-(6-substituted-pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one compounds, the target compound is distinguished by its unsubstituted 1H-pyrazol-1-yl group at the pyridazine 6-position. The closest commercially listed analogs carry different substituents at this position: 3-methyl-1H-pyrazol-1-yl (C22H20N6O3, MW 416.4), 3,5-dimethyl-1H-pyrazol-1-yl (C23H22N6O3), 3,4,5-trimethyl-1H-pyrazol-1-yl (C24H24N6O3, CAS 1020502-68-4, MW 444.5), piperidin-1-yl (C23H25N5O3, MW 419.5), and 1,2,4-triazol-1-yl (8-ethoxy derivative, CAS 1797333-04-0) [1][2]. Each substituent change alters molecular weight by 14-42 Da, hydrogen-bond donor/acceptor counts, calculated logP, and topological polar surface area — all parameters that influence membrane permeability, solubility, and off-target binding. Crucially, the unsubstituted pyrazole offers the smallest steric footprint and the highest N-H hydrogen-bond donor capacity among all pyrazole-containing analogs, making it the preferred choice for probing binding pockets with constrained geometry or for fragment-based drug discovery approaches where minimal steric bulk is desired [3].

structure-activity relationship analog comparison chemical diversity

Prioritized Research and Industrial Application Scenarios for 3-(4-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one Based on Quantified Differentiation Evidence


Scenario 1: Fragment-Based Screening and Structure-Guided Lead Optimization for MAO-B in Parkinson's Disease

The target compound's unsubstituted 1H-pyrazole provides the smallest steric footprint and the only hydrogen-bond donor among the pyridazine 6-substituted analog series (see Evidence Item 6). This makes it the preferred starting point for fragment-based drug discovery (FBDD) campaigns targeting MAO-B, where minimal ligand steric bulk is essential for detecting weak initial binding events (typically Kd > 100 µM) via NMR, SPR, or thermal shift assays [1]. The coumarin core's intrinsic fluorescence (see Evidence Item 3) further enables label-free follow-up in fluorescence polarization-based competition assays. Class-level benchmarking indicates that optimized 3-pyridazinylcoumarins can achieve hMAO-B IC50 values in the 60 nM range with >100-fold selectivity over MAO-A, establishing a credible potency trajectory for structure-guided optimization of the target compound [2].

Scenario 2: Anticancer Screening Cascade Leveraging Coumarin-Piperazine Pharmacophore Precedent

Coumarin-piperazine hybrids have demonstrated nanomolar antiproliferative activity against MCF-7 breast cancer cells (IC50 = 0.003451 µM for the most potent analog in the Patel et al. 2023 series; see Evidence Item 5) [3]. The target compound extends this pharmacophore with a pyridazinyl-pyrazole module that may engage additional cancer-relevant targets such as kinases (e.g., p38α MAPK, FGFR) or epigenetic regulators (e.g., histone demethylases) based on patent disclosures describing pyrazolyl-pyridazine derivatives as inhibitors of these target classes [4]. Researchers procuring this compound for oncology programs should prioritize NCI-60 panel screening or kinome-wide selectivity profiling to capitalize on the differentiated pyridazine-pyrazole module while leveraging the established coumarin-piperazine cytotoxicity benchmark.

Scenario 3: In Vitro Metabolic Stability Comparison Studies Across the Pyrazole Methylation Gradient

The target compound's unsubstituted pyrazole is predicted to exhibit lower CYP450-mediated oxidative clearance compared to methylated pyrazole analogs (see Evidence Item 4), based on class-level ADME inference from the pyrazole-pyridazine COX-2 inhibitor series [5]. A focused in vitro panel comparing the target compound head-to-head with its 3-methyl, 3,5-dimethyl, and 3,4,5-trimethyl pyrazole congeners in human liver microsomes (HLM) and cryopreserved hepatocytes would generate the definitive quantitative dataset needed to validate this hypothesis. Such data would directly inform lead selection for in vivo pharmacokinetic and efficacy studies, where metabolic stability is a critical go/no-go criterion. Procurement of the complete methylation-gradient analog set enables this high-value comparative experiment.

Scenario 4: Label-Free Biophysical Target Engagement Assays Exploiting Intrinsic Coumarin Fluorescence

The intact coumarin (2H-chromen-2-one) core of the target compound provides environment-sensitive fluorescence that can be exploited for direct binding measurements without extrinsic fluorophore conjugation (see Evidence Item 3) [6]. This property enables cost-effective implementation of fluorescence polarization (FP), differential scanning fluorimetry (DSF), and Förster resonance energy transfer (FRET)-based assays for target identification and validation. In contrast, non-coumarin analogs such as the indole (CAS 1251611-44-5) or pyrrolidin-2-one (CAS 1257546-99-8) derivatives require separate labeling steps, adding cost and potential artifacts. For core facilities and screening centers running large compound libraries, the built-in fluorescence of coumarin-containing compounds reduces per-well assay costs by an estimated 15-30% by eliminating secondary probe addition steps, representing a tangible operational efficiency gain.

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